molecular formula C21H18N4O2S B2645649 (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322298-64-5

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2645649
CAS No.: 1322298-64-5
M. Wt: 390.46
InChI Key: JYVPAJDGHRRFPN-VBKFSLOCSA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and kinase research. Its structure, featuring a cyanovinylthiazole core linked to a p-methoxyphenyl group and an acetamide moiety, is characteristic of molecules designed to modulate protein kinase activity. This scaffold is known to function as a Type II kinase inhibitor , binding to the unique DFG-out conformation of the kinase's activation loop. Compounds with this mechanism are investigated for their potential in targeted cancer therapy , particularly against receptors like VEGFR, EGFR, and other tyrosine kinases implicated in cell proliferation and angiogenesis. The specific stereochemistry of the (Z)-vinyl group is critical for its high-affinity binding and biological activity. Researchers utilize this compound as a key chemical probe to study intracellular signaling pathways, to develop structure-activity relationships (SAR) for novel therapeutics, and to assess its efficacy and selectivity in various biochemical and cellular assays. It is supplied for research purposes to advance the understanding of kinase biology and drug discovery.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14(26)24-18-7-5-17(6-8-18)23-12-16(11-22)21-25-20(13-28-21)15-3-9-19(27-2)10-4-15/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPAJDGHRRFPN-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(4-methoxyphenyl)thiazol-2-ylamine with 2-cyano-3-(4-aminophenyl)acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. For instance, a study demonstrated that compounds containing the thiazole ring exhibited significant cytotoxicity against various cancer cell lines, including NIH/3T3 and A549 cells. The compound showed selectivity with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria. In a comparative study, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, indicating moderate antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been explored in various contexts. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on thiazole derivatives reveal that modifications to the thiazole ring and substituents significantly influence biological activity. For example, the presence of electron-donating groups such as methoxy enhances anticancer efficacy, while specific substitutions on the phenyl rings can improve antimicrobial properties .

Case Study 1: Anticancer Efficacy

In a study focused on novel thiazole compounds, several derivatives were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). Among these, a derivative closely related to this compound exhibited an IC50 value of 23.30 ± 0.35 mM, demonstrating significant cytotoxicity and apoptosis induction compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of various thiazole derivatives against a range of pathogens. The compound was tested alongside established antibiotics and showed promising results against Staphylococcus aureus and Escherichia coli with MIC values indicating potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A comparative analysis of key structural analogs is summarized below:

Compound Name Structural Features Biological Targets Key Findings
(Z)-N-(4-((2-Cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide Thiazole with 2-oxo-2H-chromen-3-yl substituent; Z-configuration vinyl linkage Not specified (likely enzyme inhibitors) Coumarin substituent increases lipophilicity but may reduce aqueous solubility.
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide 4-Methylthiazole; phenylethylamino side chain; (S)-stereochemistry Research tool (specific targets uncharacterized) Stereochemistry and alkyl groups may enhance membrane permeability.
AMG 517 (N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide) Benzothiazole with pyrimidinyloxy and trifluoromethylphenyl groups TRPV1 receptor antagonist Trifluoromethyl group improves metabolic stability but reduces solubility.
HC030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide) Purine core; isopropylphenyl substituent TRPV1 antagonist Heterocyclic core enables potent antagonism but may increase off-target effects.

Key Comparative Insights

Electronic and Steric Effects
  • The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in AMG 517 . This difference likely enhances the solubility of the target compound while reducing oxidative metabolism.
Pharmacokinetic Properties
  • Solubility : The methoxyphenyl group in the target compound likely improves aqueous solubility compared to lipophilic coumarin or trifluoromethyl substituents .
  • Metabolic Stability : Methyl or trifluoromethyl groups (e.g., in AMG 517) resist cytochrome P450 oxidation, whereas methoxyphenyl groups may undergo demethylation, necessitating structural optimization .

Research Findings and Implications

  • Target Selectivity : The thiazole-acetamide scaffold is versatile, with substituents dictating target specificity. For example, trifluoromethyl groups favor ion channel binding, while methoxyphenyl groups may favor kinase inhibition .
  • Synthetic Accessibility: The Z-configuration vinyl group in the target compound may require precise synthetic conditions, increasing complexity compared to non-stereospecific analogs .

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in drug development.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a cyano group, and an acetamide moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent vinylation processes. The following table summarizes key synthetic routes:

StepReaction TypeDescription
1Thiazole FormationReaction of 4-methoxyphenyl isothiocyanate with α-haloketone under basic conditions.
2Knoevenagel CondensationVinylation of thiazole derivative with ethyl cyanoacetate.
3CouplingFinal coupling with an appropriate amine to yield the target compound.

Antitumor Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, a lead compound from a related series showed high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action involves induction of apoptosis and autophagy, leading to reduced tumor growth in xenograft models .

Case Study:
In vitro studies indicated that the lead compound displayed an IC50 value of less than 1 µg/mL against chronic myeloid leukemia (CML) cells, highlighting its potential as an effective therapeutic agent .

Antimicrobial Activity

The compound also exhibits promising antibacterial properties. In comparative studies against standard antibiotics, it demonstrated superior biofilm inhibition capabilities at concentrations lower than those required for cefadroxil . This suggests its potential utility in treating biofilm-associated infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings from SAR studies indicate that:

  • Thiazole Ring: Essential for cytotoxic activity; modifications can enhance potency.
  • Cyano Group: Plays a critical role in binding interactions with biological targets.
  • Methoxy Substituent: Enhances lipophilicity and cellular uptake, contributing to increased bioactivity .

Pharmacokinetics

Pharmacokinetic evaluations of related compounds suggest favorable absorption and distribution profiles, with some derivatives showing good metabolic stability. These properties are crucial for their development as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

The synthesis can be achieved via multi-step condensation reactions. A common approach involves:

  • Step 1 : Preparation of the thiazole core by reacting 4-(4-methoxyphenyl)thiazol-2-amine with cyanoacetic acid under reflux in a solvent system (e.g., toluene:water) .
  • Step 2 : Condensation of the intermediate with N-(4-aminophenyl)acetamide using a catalyst like triethylamine. This step requires TLC monitoring (hexane:ethyl acetate, 9:1) to track reaction progress .
  • Step 3 : Purification via recrystallization (ethanol) or column chromatography .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration) and intermolecular interactions .
  • NMR spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 405.4) .
  • IR spectroscopy : Identifies functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. What safety protocols should be followed during handling?

  • Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and consult a physician .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can the condensation reaction yield be optimized for the vinyl-amino intermediate?

  • Catalyst screening : Triethylamine or DCC (dicyclohexylcarbodiimide) improves coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to toluene .
  • Reaction time : Extend reflux duration (8–12 hours) to >90% conversion, monitored via TLC or HPLC .

Q. How to resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. halogen groups) and evaluate antimicrobial/anticancer activity .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds to minimize variability .
  • Computational modeling : Dock the compound into target proteins (e.g., EGFR kinase) to predict binding modes and validate with experimental IC50 values .

Q. What mechanistic insights explain the bioactivity of this compound’s thiazole and cyano motifs?

  • Thiazole ring : Coordinates with metal ions in enzyme active sites (e.g., bacterial dihydrofolate reductase), disrupting folate synthesis .
  • Cyano group : Acts as a hydrogen-bond acceptor, enhancing binding to residues like Asp in proteases .
  • Methoxyphenyl group : Improves lipophilicity, aiding membrane permeability (logP ~2.8 predicted via PubChem data) .

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